N,N-diethylethanamine;hydron

Description

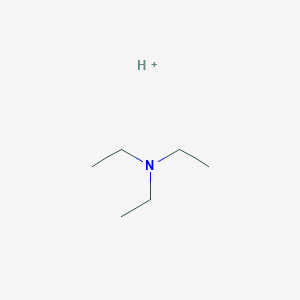

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17440-81-2 |

|---|---|

Molecular Formula |

C26H45NO8S2 |

Molecular Weight |

102.2 g/mol |

IUPAC Name |

N,N-diethylethanamine;hydron |

InChI |

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |

InChI Key |

ZMANZCXQSJIPKH-UHFFFAOYSA-O |

SMILES |

[H+].CCN(CC)CC |

Canonical SMILES |

[H+].CCN(CC)CC |

Synonyms |

triethylammonium cation |

Origin of Product |

United States |

Advanced Computational and Theoretical Investigations of Triethylammonium Systems

Quantum Chemical Studies of Ion-Pair Interactions in Triethylammonium (B8662869) Salts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have offered profound insights into the nature of ion-pairing in triethylammonium salts. These studies model the interactions between the triethylammonium cation ([TEA]⁺) and various anions at the electronic level, providing a detailed picture of the forces governing their association.

The primary interaction between the triethylammonium cation and an anion is a strong, charge-assisted hydrogen bond, supplemented by electrostatic and dispersion forces. nih.govacs.org Computational analyses of triethylammonium-based ion pairs reveal that the proton on the nitrogen atom of the cation spontaneously forms a hydrogen bond with the anion. nih.gov The stability and geometry of these ion pairs are significantly influenced by the nature of the anion. acs.orgnih.gov

Studies using DFT have systematically investigated a series of triethylammonium salts with different anions, such as trifluoroacetate (B77799) ([TFA]⁻), methanesulfonate (B1217627) ([MS]⁻), and triflate ([Trf]⁻). nih.govacs.org The binding energy of the ion pair, a measure of the interaction strength, is found to decrease as the anion's hydrogen bond acceptor strength weakens. nih.gov For instance, the binding strength follows the order [TFA]⁻ ≳ [MS]⁻ > [Trf]⁻. acs.org This trend is consistent with the acidity of the conjugate acids of the anions. nih.gov

The interaction energy is a composite of several components. Analysis shows that while the hydrogen bond is a critical directional feature, the electrostatic energy between the charged ions is the largest single contributor to the binding energy. nih.gov Dispersion forces, while less dominant than electrostatics, are also important for an accurate evaluation of the total interaction energy. acs.orgnih.govresearchgate.net Methods like the B3LYP-GD3 dispersion-corrected density functional have been shown to be effective for these calculations. acs.orgnih.govacs.org Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are frequently used to further dissect these interactions, confirming the presence of medium to strong hydrogen bonds and quantifying charge transfer between the cation and anion. acs.orgresearchgate.net

The defining structural feature of triethylammonium-based ion pairs is the (N-H)⁺···A⁻ hydrogen bond. nih.govresearchgate.net Quantum chemical calculations have precisely characterized these bonds. For example, in triethylammonium mesylate ([TEA][MsO]), a single, strong, and linear (N-)H···O(-S) hydrogen bond is formed between the cation and anion. researchgate.net The strength of this interaction is dependent on the anion. bohrium.com In a comparative study, it was found that the N-H···O bond is generally stronger than O-H···O bonds that can form in substituted ammonium (B1175870) cations. researchgate.netbohrium.comnih.gov

The formation of these hydrogen bonds leads to distinct geometric and vibrational spectroscopic signatures. The N-H···O bond distances are typically short, and their formation causes a redshift in the N-H stretching frequency in infrared spectra. researchgate.net The strength of the hydrogen bond correlates with various calculated parameters, such as the electron density at the bond critical point in AIM analysis. acs.orgnih.gov

Proton dynamics, including the potential for proton transfer, are a key aspect of these systems. Quasielastic Neutron Scattering (QENS), often combined with deuterium (B1214612) labeling and computational models, has been used to study the motion of the acidic proton in PILs like triethylammonium triflate. acs.orgnih.govresearchgate.net These studies help distinguish between different proton transport mechanisms. At lower temperatures, the proton transport is often dominated by the "vehicular" mechanism, where the proton moves along with the entire cation. acs.org At higher temperatures, an interplay with the "Grotthuss" mechanism, involving proton hopping between cations or from a cation to an anion, can be observed. acs.org The potential energy landscape calculated via quantum chemistry can reveal the barrier for such proton transfer events. nih.govacs.org For many triethylammonium salts with strong acid anions, the proton is found to be localized on the amine, indicating a high barrier for transfer back to the anion in the gas phase. nih.govacs.org

Computational studies have been crucial for mapping the energetic landscapes of triethylammonium ion pairs. By performing geometry optimizations, researchers can identify the most stable conformers (lowest energy structures) of the ion pairs. researchgate.netresearchgate.net For triethylammonium chloroaluminate, for instance, five stable conformers were identified using DFT. researchgate.net

Potential energy scans, where the geometry is systematically changed (e.g., by constraining the N-H or O-H distance), are used to explore the energy profile of proton transfer. nih.govacs.org These calculations for triethylammonium salts with anions like [TFA]⁻, [MS]⁻, and [Trf]⁻ show a single, deep potential energy well corresponding to the protonated amine, confirming the stability of the ionic form over a neutral, hydrogen-bonded molecular complex in the gas phase. nih.govacs.org

The binding energy between the cation and anion is a key descriptor of the ion pair's stability. acs.org There is an observed correlation between the calculated binding energy and experimental properties like melting points; a weaker binding energy (smaller absolute value) often corresponds to a lower melting point. nih.govacs.org

Table 1: Calculated Interaction and Binding Energies for Triethylammonium ([TEA]⁺) Ion Pairs with Various Anions

| Anion | Conjugate Acid | Calculation Method | Interaction Energy (kJ/mol) | Binding Energy (ZPE Corrected, kJ/mol) | Source |

| Trifluoroacetate ([TFA]⁻) | Trifluoroacetic acid | D-B3LYP/def2-TZVP | -430.8 | -411.3 | acs.org |

| Methanesulfonate ([MS]⁻) | Methanesulfonic acid | D-B3LYP/def2-TZVP | -429.5 | -410.2 | acs.org |

| Triflate ([Trf]⁻) | Triflic acid | D-B3LYP/def2-TZVP | -405.5 | -386.9 | acs.org |

Note: Interaction energy refers to the energy difference between the ion pair and the separated, unrelaxed ions. Binding energy includes the energy required to deform the ions from their equilibrium geometry to the geometry they adopt in the ion pair.

Characterization of Hydrogen Bonding Networks and Proton Dynamics.

Molecular Dynamics Simulations of Triethylammonium-Containing Media

While quantum chemistry excels at describing single ion pairs, molecular dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of ions, providing insights into the bulk properties of triethylammonium-containing liquids.

MD simulations, often using force fields derived from or validated by quantum chemical calculations, can model the liquid state of triethylammonium-based PILs. nih.govresearchgate.net The primary tool for analyzing the liquid structure is the radial distribution function, g(r), which describes the probability of finding one atom at a certain distance from another.

In simulations of triethylammonium mesylate ([TEA][MsO]), the g(r) for the N-H proton and the sulfonate oxygens shows a sharp first peak, confirming that the strong, specific N-H···O hydrogen bond observed in gas-phase calculations persists as the dominant binding motif in the bulk liquid phase. researchgate.net Similarly, simulations of [TEA][TFA], [TEA][MS], and [TEA][Trf] show that the gas-phase cation-anion binding motif is preserved in the liquid state on short timescales. nih.gov These simulations reveal a high degree of ionization in the liquid, with limited formation of neutral molecule clusters, especially for salts of strong acids. nih.govmdpi.com The tendency for ion pair aggregation was found to be highest for [TEA][TFA], which correlates with its higher binding energy and lower experimental ionic conductivity. nih.gov

MD simulations provide a dynamic picture of proton transfer events. By tracking the trajectories of all atoms over time, these simulations can elucidate the mechanisms of proton mobility in the liquid phase. The energetic landscape for proton transfer can be significantly altered by the surrounding solvent molecules compared to the isolated ion pair in the gas phase. nih.gov

Simulations of triethylammonium acetate (B1210297), a salt formed from a weaker acid, show that the degree of ionization is suppressed in the bulk liquid. mdpi.com This is due to the strong hydrogen-bonding network that acetic acid molecules can form with each other, which competes with proton transfer to the triethylamine (B128534). mdpi.com The analysis of interatomic distances from the simulation trajectory confirms that hydrogen bonds are more prevalent between acetic acid molecules than between the acetate anion and the triethylammonium cation. mdpi.com

In systems with stronger acids like [TEA][MS] and [TEA][Trf], MD simulations confirm that the liquid remains highly ionized, and the proton stays localized on the cation. nih.govresearchgate.net These simulations, combined with experimental data, support the view that for many triethylammonium PILs, proton transport is closely tied to the diffusion of the cation itself (vehicular mechanism), with proton hopping events being less frequent, particularly at lower temperatures. nih.govacs.org

Simulation and Analysis of Liquid-Phase Structural Organization.

Electronic Structure Analysis of Triethylammonium Complexes

Advanced computational methods provide profound insights into the behavior of molecular systems, and triethylammonium complexes are no exception. The analysis of their electronic structure reveals the fundamental basis for their chemical properties and interactions. Through techniques such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) theory, a detailed picture of charge distribution and intermolecular forces can be constructed. cdnsciencepub.com

Mapping of Charge Distribution and Molecular Electrostatic Potential Topography

The Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is calculated from the molecular wavefunction and reflects the net electrostatic effect of the total electron density and the atomic nuclei. researchgate.net The resulting MEP map is color-coded to indicate different regions of electrostatic potential on the molecular surface. These maps allow for the identification of electron-rich areas (negative potential, typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor areas (positive potential, shown in shades of blue), which are prone to nucleophilic attack. researchgate.net

In triethylammonium complexes, MEP analysis clearly illustrates the distribution of charge. For instance, in a complex with a squaric acid betaine (B1666868), computational studies show that the positive charge is delocalized across the entire triethylammonium group, while the negative charge is concentrated on the counter-ion. mdpi.com This charge separation is fundamental to the formation and stability of the complex.

The topography of the MEP is analyzed by identifying its critical points (CPs), where the gradient of the potential is zero. mdpi.comnih.gov These points, along with the potential minima (Vmin), are key descriptors of a molecule's interactive behavior. nih.govnih.gov The Vmin values correspond to the most electron-rich sites, such as lone pairs or π-systems, and are indicative of a molecule's hydrogen-bonding and molecular recognition capabilities. mdpi.comnih.gov

For the triethylammonium cation, the MEP is characterized by a broad region of positive potential encompassing the ethyl groups and the central nitrogen-bound proton. This positive landscape dictates its interactions with anionic or electron-rich species. The analysis of the MEP topography provides a robust framework for predicting how the triethylammonium cation will orient itself when approaching other molecules, favoring interactions where its positive potential regions align with negative potential regions on a reaction partner. mdpi.com

| MEP Topographical Feature | Description | Relevance to Triethylammonium Complexes |

|---|---|---|

| Positive Potential Regions (V > 0) | Electron-deficient areas, typically found around hydrogen atoms bonded to electronegative atoms. Prone to nucleophilic attack. | Distributed over the entire triethylammonium cation (Et₃NH⁺), especially concentrated around the N-H proton. This region dictates interactions with anions and electron-rich centers. researchgate.netmdpi.com |

| Negative Potential Minima (Vmin) | Electron-rich locations, indicating lone pairs or π-bonds. Sites for electrophilic attack and hydrogen bond acceptance. nih.gov | Located on the anionic counter-ion in the complex (e.g., halide, carboxylate), indicating the primary site of interaction with the triethylammonium cation. mdpi.comnih.gov |

| Zero-Flux Surface | The boundary surface defined by the 0.001 a.u. electron density contour, on which the MEP is mapped. mdpi.com | Defines the van der Waals surface of the molecule, providing a context for visualizing the accessible regions of positive and negative potential. |

| Critical Points (CPs) | Points where the gradient of the electrostatic potential is zero, used to characterize the topology of the charge distribution. mdpi.comnih.gov | Analysis of CPs provides a quantitative description of the charge landscape, helping to understand bonding and reactivity patterns within the complex. mdpi.com |

Application of Natural Bond Orbital Theory for Interaction Characterization

Natural Bond Orbital (NBO) theory offers a chemically intuitive method for analyzing a molecular wavefunction in terms of localized, Lewis-like bonding structures (bonds and lone pairs). wikipedia.orgwisc.edu This approach goes beyond the delocalized picture provided by molecular orbitals to describe the electronic density in terms of one-center (lone pair) and two-center (bond) orbitals. juniperpublishers.com NBO analysis is particularly effective for characterizing non-covalent interactions, such as hydrogen bonds and ion-pair interactions, which are central to the structure of triethylammonium complexes. cdnsciencepub.comnih.gov

A key feature of NBO analysis is the examination of donor-acceptor interactions. These are quantified by second-order perturbation theory, which evaluates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wikipedia.org In triethylammonium complexes, a primary interaction involves the donation of electron density from a lone pair (donor NBO) of the anionic counter-ion into the antibonding σ* orbital of the N-H bond (acceptor NBO) in the triethylammonium cation. nih.gov The magnitude of the E(2) value for this interaction provides a direct measure of the strength of the hydrogen bond.

For example, in triethylammonium halide (Et₃NHX) complexes, the system can be viewed as [Et₃NH⁺X⁻] ion pairs. cdnsciencepub.com NBO analysis can precisely describe the nature of the N-H···X interaction. The N-H bond is a highly polarized covalent bond, and the associated σ*(N-H) orbital is a low-lying vacant orbital, making it an effective electron acceptor.

| Interaction Type | Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Significance in Triethylammonium Complexes |

|---|---|---|---|---|

| Hydrogen Bond | Lone Pair (LP) of Anion (e.g., X⁻, O⁻) | σ(N-H) | 5 - 20 | Represents the primary stabilizing interaction between the triethylammonium cation and its counter-ion. cdnsciencepub.comnih.gov The strength is a key determinant of the complex's geometry and stability. |

| Hyperconjugation | σ(C-H) or σ(C-C) | σ(N-C) or σ*(C-C) | 1 - 5 | Describes intramolecular electron delocalization from adjacent C-H or C-C bonds into antibonding orbitals, contributing to the overall stability of the cation. |

| Ionic Interaction | Characterized by the NBO charges on the cation and anion | N/A | NBO analysis provides natural atomic charges, quantifying the charge separation between the Et₃NH⁺ and the anion, confirming the ionic character of the complex. cdnsciencepub.com |

Furthermore, NBO analysis provides detailed information on atomic charges and bond polarization. The natural charge on the nitrogen atom and the acidic proton in the triethylammonium cation, as well as on the atoms of the counter-ion, quantifies the degree of charge transfer upon complex formation. The polarization of the N-H bond towards the nitrogen atom confirms its high acidity and its role as a strong hydrogen bond donor. By dissecting the complex electronic wavefunction into these understandable, localized components, NBO theory provides a powerful framework for characterizing the specific interactions that define the structure and reactivity of triethylammonium systems. wisc.edujuniperpublishers.com

Advanced Spectroscopic Characterization and Structural Elucidation of Triethylammonium Species

Vibrational Spectroscopy for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations of the triethylammonium (B8662869) cation. These vibrations are sensitive to the local environment, including the nature of the counter-ion and the extent of hydrogen bonding, making this a powerful tool for studying intermolecular interactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for characterizing triethylammonium salts. The most prominent feature in the FT-IR spectra of these salts is the N⁺-H stretching vibration, which is highly sensitive to the strength of the hydrogen bond with the counter-anion. researchgate.net

In a study of triethylammonium halides (Et₃NHX, where X = Cl, Br, I), the infrared spectra revealed complex and extensive absorptions for the N-H stretching (νN-H) and N-D stretching (νN-D) modes. cdnsciencepub.com This complexity is attributed to extensive Fermi resonance, where the fundamental N-H (or N-D) stretching vibration interacts with overtone and combination bands of other fundamental vibrations of the cation, particularly those in the 1000-1500 cm⁻¹ region. cdnsciencepub.com The centroid frequencies of these stretching bands, when corrected for Fermi resonance, show a correlation with the N-H···X hydrogen bond distances. cdnsciencepub.com

The protonation of triethylamine (B128534) to form the triethylammonium cation leads to distinct changes in the FT-IR spectrum. researchgate.net The C-N stretching vibrations are altered, and new peaks appear. researchgate.net A notable feature is the appearance of a band above 3000 cm⁻¹ and another around 1400 cm⁻¹, which are assigned to the N⁺-H group of the quaternary nitrogen in the triethylammonium cation. researchgate.net For instance, in triethylammonium trans-diaquabis(oxalato-κ²O¹,O²)chromate(III), a weak absorption band centered at 3153 cm⁻¹ is attributed to the νN-H of the triethylammonium cations. scirp.org

The nature of the anion significantly influences the position and structure of the νN⁺-H band. In a study of triethylammonium salts with various anions (PF₆⁻, BF₄⁻, ClO₄⁻, FSO₃⁻, and ClSO₃⁻) in different solvents, the complex structure of the νN⁺-H band was found to be largely independent of the solvent type (with the exception of highly basic solvents like dimethylsulfoxide and pyridine), temperature, and concentration. rsc.org This observation further supports the assignment of the complex band structure to Fermi resonance perturbations. rsc.org

The major peaks originating from the triethylamine moiety, such as the symmetric and antisymmetric stretching vibrations of the CH₂ groups, are observed in the 3000–2800 cm⁻¹ range. researchgate.net The C-N stretching vibrations in pure triethylamine appear at 1489 and 1378 cm⁻¹. researchgate.net Upon protonation, these frequencies shift, and the appearance of the N⁺-H bands provides clear evidence of the formation of the triethylammonium cation. researchgate.net

Here is a table summarizing typical FT-IR absorption bands for the triethylammonium cation:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N⁺-H stretch | > 3000 | researchgate.net |

| N⁺-H stretch | 3153 | scirp.org |

| C-H stretch (CH₂ groups) | 3000 - 2800 | researchgate.net |

| N⁺-H related vibration | ~1400 | researchgate.net |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that result in a change in molecular polarizability. libretexts.org For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for a molecule like the triethylammonium cation which lacks such symmetry, many vibrations can be both Raman and IR active.

In the study of triethylammonium halides, Raman spectroscopy was used alongside IR to analyze the complex vibrational spectra. cdnsciencepub.com The numerous strong absorption bands near the N-D stretching fundamental in the deuterated species were identified as overtone and combination bands interacting with the fundamental through Fermi resonance. cdnsciencepub.com

While detailed Raman spectra for N,N-diethylethanamine;hydron are less commonly published than FT-IR spectra, the technique is valuable for identifying vibrational modes. nih.gov For instance, in related alkylammonium compounds, Raman spectra have been used to show that the symmetry of the cation is distorted from its free state (e.g., C₃ᵥ) and that it is strongly hydrogen-bonded to the anion. nih.govresearchgate.net The splitting of bands corresponding to degenerate vibrational modes can indicate an ordered arrangement of the ions in the crystal lattice. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of the triethylammonium cation in solution. docbrown.info By analyzing the chemical shifts and coupling patterns of various nuclei, one can confirm the connectivity of atoms and gain insights into the electronic environment and dynamics of the molecule.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the triethylammonium cation. The spectrum typically shows distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl groups, as well as the acidic proton on the nitrogen atom (N⁺-H).

In a ¹H NMR spectrum of triethylammonium formate (B1220265) in DMSO-d₆, the following signals were observed:

A singlet for the formate proton (H-COO⁻) at 8.28 ppm.

A broad singlet for the ammonium (B1175870) proton (N⁺-H) at 6.05 ppm.

A quartet for the methylene protons (-CH₂-) of the ethyl groups at 2.92 ppm.

A triplet for the methyl protons (-CH₃) of the ethyl groups at 1.10 ppm. auctoresonline.org

Similarly, for triethylammonium sulfate (B86663) in DMSO-d₆, the characteristic peaks are a triplet for the CH₃ groups at δ 1.18, a multiplet for the CH₂ groups at δ 3.10, and a singlet for the NH proton at δ 8.89. The integration of these peaks corresponds to the number of protons in each environment, confirming the structure of the cation. The chemical shift of the N⁺-H proton can be particularly sensitive to the solvent, concentration, and the nature of the counter-anion due to its involvement in hydrogen bonding.

The following table summarizes representative ¹H NMR chemical shifts for the triethylammonium cation in DMSO-d₆:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -CH₃ | 1.10 - 1.18 | Triplet | auctoresonline.org |

| -CH₂- | 2.92 - 3.10 | Quartet/Multiplet | auctoresonline.org |

| N⁺-H | 6.05 - 8.89 | Broad Singlet/Singlet | auctoresonline.org |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. savemyexams.com For the triethylammonium cation, two distinct signals are expected for the two non-equivalent carbon environments: the methyl (-CH₃) and methylene (-CH₂) carbons.

In the ¹³C NMR spectrum of protonated triethylamine, the characteristic peaks for the methyl (C₅) and methylene (C₄) carbons are observed at 9.1 ppm and 46.2 ppm, respectively. researchgate.net The presence of these two signals confirms the basic carbon skeleton of the triethylammonium cation. ¹³C NMR is also a useful tool for quality control, as it can confirm the absence of unreacted triethylamine.

A data table for the ¹³C NMR chemical shifts is provided below:

| Carbon Environment | Chemical Shift (δ, ppm) | Reference |

| -CH₃ | 9.1 | researchgate.net |

| -CH₂- | 46.2 | researchgate.net |

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for studying molecular dynamics and isotope effects. In the context of the triethylammonium cation, it has been used to investigate structural rearrangements, equilibria, and hydrogen bonding in protic ionic liquids. researchgate.net

In a study of triethylammonium methanesulfonate (B1217627) ([TEA][OMs]), solid-state ²H NMR was performed on isotopically labeled samples over a broad temperature range (65 K to 313 K). researchgate.net By comparing samples with deuterated ethyl groups ([TEA-d₁₆][OMs]) and a deuterated N-D bond ([TEA-d₁][OMs]), researchers could probe the dynamics of different parts of the cation. researchgate.netresearchgate.net

The ²H NMR spectra show distinct patterns for static and mobile states of the cation. researchgate.net At low temperatures, static patterns are observed, while at higher temperatures, the spectra indicate a more mobile state. researchgate.net Deconvoluted spectra for [TEA-d₁₆][OMs] allowed for the separate analysis of the amide (ND), methylene (CD₂), and methyl (CD₃) groups. researchgate.net The analysis of the N-D deuteron (B1233211) in both [TEA-d₁][OMs] and [TEA-d₁₆][OMs] revealed similar quadrupolar coupling constants (DQCCs) of about 140 kHz, providing detailed information about the electronic environment and dynamics of the N-D bond. researchgate.net These studies highlight the utility of ²H NMR in understanding the complex dynamic behavior of the triethylammonium cation in different phases. nih.gov

Carbon-13 (¹³C) NMR Spectroscopy for Skeletal Information.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For triethylammonium species, which consist of the this compound cation ([ (C₂H₅)₃NH]⁺) paired with a corresponding anion, this technique provides precise insights into the molecular structure, conformation, and the intricate network of non-covalent interactions that govern the crystalline assembly.

Single-Crystal X-ray Diffraction for Crystal Lattice and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the precise solid-state structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell parameters (the fundamental repeating unit of the crystal lattice), the space group (the crystal's symmetry), and the exact coordinates of each atom within the unit cell.

The triethylammonium cation has been studied in a wide array of crystalline salts, revealing its structural versatility. The resulting crystal lattices span various crystal systems, including triclinic, monoclinic, orthorhombic, and hexagonal systems, depending on the nature of the counter-ion and the crystallization conditions. scispace.comnih.govias.ac.inresearchmap.jp For instance, the triethylammonium salt of 3-carboxymethyl-5-[2-(3-decyl-2-benzothiazolidene)ethylidene]-2-thioxo-4-thiazolidinone crystallizes in the triclinic system with the space group P1. scispace.comresearchmap.jp In contrast, a series of isostructural triethylammonium halides (Et₃NHX, where X = Cl, Br, I) adopt a hexagonal P6₃mc structure. cdnsciencepub.com The compound triethylammonium hexabromidouranate(IV) crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net

The conformation of the triethylammonium cation itself is a key feature revealed by SC-XRD. The central nitrogen atom is bonded to a hydrogen atom and three ethyl groups. In many structures, the ethyl groups exhibit a degree of rotational freedom. In the case of the triethylammonium halides, the ethyl groups are found to be orientationally disordered at room temperature. cdnsciencepub.com The angles around the central methine carbon atoms of substituents can also show deviations from ideal tetrahedral geometry, as observed in the structure of a triethylammonium salt of a coumarin (B35378) derivative where C–C–C angles were widened to 110.79-116.48°. nih.gov The precise determination of these parameters is crucial for understanding the steric and electronic properties of the cation within the crystal.

Below is a table summarizing the crystallographic data for several representative triethylammonium salts.

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| Triethylammonium salt of a merocyanine (B1260669) dye | Triclinic | P1 | a = 11.7107(13) Å, b = 15.5659(17) Å, c = 15.9742(17) Å, α = 89.029(2)°, β = 84.925(2)°, γ = 76.510(2)° | scispace.comresearchmap.jp |

| (Et₃NH)₂[UBr₆]·CH₂Cl₂ | Monoclinic | P2₁/n | a = 10.7313(3) Å, b = 17.4534(4) Å, c = 15.0090(5) Å, β = 92.0550(10)° | nih.govresearchgate.net |

| [{(2,4-(CH₃)₂C₆H₃O}₂PS₂HNEt₃] | Orthorhombic | Pbca | Not detailed in abstract | ias.ac.inresearchgate.netias.ac.in |

| [NH(C₂H₅)₃][Fe(C₁₄H₈N₂O₅)₂]·H₂O | Monoclinic | P2₁/c | a = 10.2688(3) Å, b = 14.7128(4) Å, c = 25.0800(7) Å, β = 97.230(2)° | nih.gov |

| Triethylammonium 3-[(4-hydroxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-oxo-2H-chromen-4-olate | Monoclinic | C2/c | Not detailed in abstract | nih.gov |

Analysis of Intermolecular Interactions within Crystalline Assemblies (e.g., N-H...O, C-H...π)

The arrangement of ions and molecules in a crystal is directed by a complex interplay of intermolecular interactions. X-ray crystallography provides the geometric data necessary to identify and characterize these interactions, which are fundamental to crystal engineering and understanding supramolecular chemistry. researchgate.net In triethylammonium salts, the acidic N-H proton makes the cation a potent hydrogen-bond donor, leading to a variety of strong and weak interactions that stabilize the crystal packing.

N-H···O Hydrogen Bonds: The most common and robust interaction involving the triethylammonium cation is the hydrogen bond between the N-H group and an oxygen atom of the counter-ion or a solvent molecule. nih.govresearchgate.netresearchgate.net These N-H···O bonds are a primary organizing force in the crystal structures of triethylammonium salts of oxygen-containing anions like carboxylates, phenolates, and inorganic oxoanions. nih.govnih.gov For example, in the crystal structure of triethylammonium 3-[(4-hydroxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2-oxo-2H-chromen-4-olate, a distinct hydrogen bond is observed between the ammonium proton and a carbonyl oxygen atom (N1—H1N⋯O4) with a donor-acceptor distance of 2.7727(19) Å and an angle of 164.5(18)°. nih.gov These interactions can link cations and anions into extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov

Other Significant Intermolecular Interactions: Beyond N-H···O and C-H···π interactions, the triethylammonium cation participates in a diverse range of other non-covalent bonds.

N-H···S/Halogen Bonds: When paired with sulfur-containing anions or halides, the cation forms strong N-H···S or N-H···Halogen hydrogen bonds. ias.ac.inresearchgate.netresearchgate.netias.ac.in In triethylammonium salts of dithiophosphates, the structure is stabilized by N–H···S interactions. ias.ac.inresearchgate.netias.ac.in In the structure of (Et₃NH)₂[UBr₆], the N-H group forms both standard and bifurcated N—H⋯Br hydrogen bonds. nih.govresearchgate.net

C-H···O/Halogen Bonds: The ethyl groups' C-H bonds can also act as donors to form weak C-H···O or C-H···Halogen hydrogen bonds, further contributing to the cohesion of the crystal lattice. nih.govresearchgate.netmdpi.com Hirshfeld surface analysis of the triethylammonium betaine (B1666868) of squaric acid revealed the dominance of short O···H contacts arising from C−H···O hydrogen bonds. mdpi.com

Ion Pair-π Interactions: An advanced interaction type has been described where anion-π and cation-π interactions occur simultaneously on the same aromatic surface. unige.ch This "ion pair-π interaction" highlights the complex electronic interplay that can be present in these systems, where the triethylammonium cation can engage with an aromatic ring that is also interacting with an anion. unige.ch

The table below summarizes key intermolecular interactions found in the crystal structures of various triethylammonium salts.

| Interaction Type | Example Compound | Description | Reference |

|---|---|---|---|

| N—H···O | Triethylammonium salt of a coumarin derivative | Strong hydrogen bond with D···A distance of 2.7727(19) Å and D–H···A angle of 164.5(18)°. | nih.gov |

| N—H···O | [NH(C₂H₅)₃][Fe(C₁₄H₈N₂O₅)₂]·H₂O | Links cations and anions into chains parallel to the direction. | nih.gov |

| C—H···π | Zn(II) complex with triethylammonium | Characterizes the crystal packing arrangement. | iucr.org |

| C—H···O | Triethylammonium betaine of squaric acid | Weak hydrogen bonds facilitated by opposite partial charges on the cation and anion. Dominant interaction revealed by Hirshfeld analysis. | mdpi.com |

| N—H···S | Triethylammonium salt of dimethyl diphenyldithiophosphate | Key stabilizing cation-anion interaction. | ias.ac.inresearchgate.netias.ac.in |

| N—H···Br | (Et₃NH)₂[UBr₆]·CH₂Cl₂ | Forms both bifurcated and non-bifurcated hydrogen bonds to bromide anions. | nih.govresearchgate.net |

| C—H···Halogen | (Et₃NH)₂[UBr₆]·CH₂Cl₂ | Numerous interactions between cation ethyl groups and both bromide anions and dichloromethane (B109758) solvent molecules. | nih.govresearchgate.net |

Mechanistic and Methodological Studies in Organic Synthesis Utilizing Triethylammonium Species

Catalytic Roles of Triethylammonium (B8662869) Ions in Chemical Transformations

Triethylammonium ions, the conjugate acid of triethylamine (B128534), play significant roles as catalysts in a variety of organic reactions. Their ability to act as Brønsted acids, facilitate condensation and esterification reactions, and participate in multi-component reaction systems makes them versatile tools in synthetic organic chemistry.

Investigations into Brønsted Acid Catalysis by Triethylammonium Salts

Triethylammonium salts, such as triethylammonium hydrogen sulfate (B86663) ([Et3NH][HSO4]), have been identified as effective Brønsted acid catalysts. matec-conferences.org These salts are considered ionic liquids and offer a "green" alternative to traditional volatile organic solvents and catalysts. nih.gov Their catalytic activity stems from the proton-donating ability of the triethylammonium cation. matec-conferences.org

The synthesis of these catalysts is often straightforward, involving a simple acid-base reaction between triethylamine and a corresponding acid, like sulfuric acid. nih.govresearchgate.net The resulting ionic liquids exhibit high thermal stability and can often be recycled and reused, adding to their environmental credentials. acs.org

Research has shown that the catalytic effectiveness of these triethylammonium-based ionic liquids can be influenced by the nature of the anion. researchgate.net For instance, in Fischer esterification reactions, the catalytic activity of triethylammonium salts is dependent on the Brønsted acidity of the anion, with stronger acid anions leading to improved catalytic performance. researchgate.net

Facilitation of Condensation Reactions and Esterification Processes

Triethylammonium species are widely employed to facilitate condensation reactions and esterification processes. chemcess.comwikipedia.orgatamankimya.comchemical-product.com In these reactions, triethylamine often acts as an acid neutralizer, driving the equilibrium towards product formation. wikipedia.orgatamankimya.comchemical-product.com

A notable application is in the Fischer esterification, where triethylammonium salts like triethylammonium sulfate, triethylammonium dihydrogen phosphate (B84403), and triethylammonium tetrafluoroborate (B81430) have been used as both catalyst and reaction medium. researchgate.net For example, the esterification of aliphatic carboxylic acids with primary alcohols in the presence of triethylammonium sulfate has been shown to produce the corresponding esters in excellent yields. researchgate.net A key advantage in some of these systems is the formation of separate phases between the ionic liquid and the ester product, which simplifies the separation and purification process. researchgate.net

The mechanism of these condensation reactions often involves the activation of a carbonyl group by the Brønsted acidic triethylammonium ion, making it more susceptible to nucleophilic attack. For instance, in the Pechmann condensation for the synthesis of coumarin (B35378) derivatives, triethylammonium hydrogen sulfate has proven to be an efficient catalyst. researchgate.net

Catalysis in Multi-Component Reaction Systems

Triethylammonium salts have demonstrated significant utility as catalysts in multi-component reactions (MCRs), which are powerful tools for building complex molecular architectures in a single step. nih.govacs.org The use of triethylammonium-based ionic liquids in MCRs offers advantages such as operational simplicity, high yields, and environmentally friendly conditions. acs.org

One prominent example is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. nih.govacs.org In this one-pot, three-component reaction, triethylammonium hydrogen sulfate ([Et3NH][HSO4]) acts as both a catalyst and a solvent. nih.govacs.org The reaction proceeds by mixing an electron-rich amino heterocycle, an aldehyde, and an acyl acetonitrile (B52724) in the presence of the ionic liquid. nih.govacs.org The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. nih.govacs.org

Similarly, triethylammonium hydrogen sulfate has been used as a catalyst for the synthesis of bis(indoyl)methanes and quinoline (B57606) derivatives through MCRs. tandfonline.com In the synthesis of 2-amino-4-aryl-6-(arylamino)pyridine-3,5-dicarbonitriles, triethylammonium trinitromethanide and triethylammonium tricyanomethanide have been employed as effective catalysts. rsc.org

The following table provides examples of multi-component reactions catalyzed by triethylammonium species:

| Product Class | Reactants | Catalyst | Reference |

| Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines | Amino heterocycles, Aldehydes, Acyl acetonitrile | [Et3NH][HSO4] | nih.govacs.org |

| Bis(indoyl)methanes | Indoles, Aldehydes | [Et3NH][HSO4] | tandfonline.com |

| 2-Amino-2-chromenes | Aromatic aldehydes, Malononitrile, Naphthol | [TEA-PEG800-DIL][Cl] | academie-sciences.fr |

| Pyrano[2,3-d]pyrimidines | Aromatic aldehydes, Ethylcyanoacetate, Barbituric acid | Triethylamine | researchgate.netresearchgate.net |

| Quinolones | Various substrates | Triethylamine (with Cu catalyst) | frontiersin.org |

| Isoxazolidines | Malonate, Nitrosoarene, Alkene | Triethylamine (with Cu(OAc)2) | frontiersin.org |

Triethylammonium as a Stoichiometric Reagent in Synthetic Pathways

Beyond its catalytic roles, triethylammonium, generated in situ from triethylamine, also functions as a stoichiometric reagent in various synthetic transformations. Its primary roles in this capacity are as an acid scavenger and as a participant in elimination reactions.

Acid Scavenging Applications in Acyl Chloride-Mediated Reactions

In reactions involving acyl chlorides, such as the formation of esters and amides, a common byproduct is hydrogen chloride (HCl). wikipedia.org This acid can lead to unwanted side reactions or protonate the nucleophile, rendering it unreactive. Triethylamine is frequently added to these reactions in stoichiometric amounts to act as an "acid scavenger." wikipedia.orgresearchgate.net

The triethylamine reacts with the generated HCl to form triethylammonium chloride (Et3NH+Cl-), a salt that is typically soluble in the reaction solvent and can often be easily removed during the workup procedure. wikipedia.orgwordpress.com This neutralization step is crucial for driving the reaction to completion and achieving high yields of the desired ester or amide. pressbooks.pub

The general scheme for this process is as follows:

R'C(O)Cl + R2NH + Et3N → R'C(O)NR2 + Et3NH+Cl- wikipedia.org

This application is fundamental in a vast number of synthetic procedures, highlighting the importance of triethylamine as a stoichiometric base. wikipedia.orgatamankimya.comchemical-product.com

Participation in Dehydrohalogenation Reactions

Triethylamine is a commonly used base for promoting dehydrohalogenation reactions, a type of elimination reaction where a hydrogen halide is removed from a substrate to form an alkene. wikipedia.orgatamankimya.comnus.edu.sg In this context, triethylamine acts as a base to abstract a proton from a carbon atom adjacent to the one bearing the halogen. This proton abstraction facilitates the elimination of the halide ion, leading to the formation of a double bond.

This reaction is a key step in many synthetic pathways for the creation of unsaturated compounds. nus.edu.sg The choice of triethylamine as the base is often due to its sufficient basicity to effect the elimination while being sterically hindered enough to minimize competing nucleophilic substitution reactions. wikipedia.org

Role in Swern Oxidation Protocols

The Swern oxidation is a widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. vedantu.comwikipedia.org This reaction is valued for its mild conditions and high tolerance for various functional groups. wikipedia.org The process employs dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures (typically -78°C to -60°C). adichemistry.com The final and crucial step in the sequence involves the addition of a hindered organic base, with N,N-diethylethanamine (triethylamine) being the most common choice. vedantu.comnumberanalytics.com

The mechanism begins with the activation of DMSO by oxalyl chloride, which decomposes to form the reactive electrophilic species, the chloro(dimethyl)sulfonium chloride. wikipedia.orgnumberanalytics.com The alcohol substrate then attacks this species, forming a key intermediate, an alkoxysulfonium ion. wikipedia.orgadichemistry.com At this stage, triethylamine is introduced. Its fundamental role is to act as a non-nucleophilic base to deprotonate the alkoxysulfonium ion at the carbon alpha to the oxygen atom. vedantu.comwikipedia.org This proton abstraction is a critical step, as it leads to the formation of a neutral sulfur ylide. wikipedia.orgbyjus.com

This ylide intermediate is unstable and rapidly undergoes decomposition through a five-membered ring transition state in a β-elimination reaction. wikipedia.orgadichemistry.com The result is the formation of the desired carbonyl compound (aldehyde or ketone), dimethyl sulfide, and the protonated form of triethylamine, the triethylammonium cation (N,N-diethylethanamine;hydron), typically as triethylammonium chloride. wikipedia.orgbyjus.com The use of at least two equivalents of triethylamine is necessary to drive the reaction to completion by neutralizing the HCl generated during the formation of the alkoxysulfonium ion and to facilitate the final deprotonation step. wikipedia.orggauthmath.com

While effective, the use of triethylamine can sometimes lead to side reactions, such as the epimerization of stereocenters alpha to the newly formed carbonyl group or the migration of double bonds into conjugation. wikipedia.orgadichemistry.com To circumvent these issues, a bulkier, less-nucleophilic base like diisopropylethylamine (Hünig's base) may be substituted. wikipedia.orgadichemistry.com

| Reagent | Chemical Name/Formula | Role in Reaction | Key Outcome |

|---|---|---|---|

| DMSO | Dimethyl sulfoxide | Oxidizing Agent | Forms reactive sulfonium (B1226848) ion intermediate. chemistryhall.com |

| Oxalyl Chloride | (COCl)₂ | Activator | Reacts with DMSO to form the electrophilic chloro(dimethyl)sulfonium chloride. vedantu.comnumberanalytics.com |

| Alcohol | R-CH₂OH or R₂CHOH | Substrate | Nucleophilically attacks the activated DMSO species to form an alkoxysulfonium ion. numberanalytics.com |

| N,N-diethylethanamine | N(CH₂CH₃)₃ | Base | Deprotonates the alkoxysulfonium ion to form a sulfur ylide. vedantu.comadichemistry.com |

Strategies for Triethylammonium-Mediated Derivatization and Functionalization

The formation of the triethylammonium cation (this compound) is a common and often essential consequence of using triethylamine as a base and catalyst in a multitude of derivatization and functionalization reactions. wikipedia.org These strategies leverage triethylamine's basicity to facilitate the transformation of functional groups, typically by neutralizing an acidic byproduct, thereby driving the reaction equilibrium toward the desired product. wikipedia.org

A primary application is in acylation reactions. When preparing esters and amides from reactive acyl chlorides, triethylamine is added to scavenge the hydrogen chloride (HCl) that is produced. wikipedia.org This reaction generates triethylammonium chloride, a salt that often precipitates from the reaction mixture or is easily removed during aqueous workup. wikipedia.org This acid neutralization is crucial for preventing the protonation and deactivation of other nucleophiles in the reaction mixture and for protecting acid-sensitive functional groups elsewhere in the molecule. fiveable.me

Similarly, triethylammonium species are integral to the protection of functional groups, a cornerstone of multi-step organic synthesis. For instance, triethylamine is a standard reagent for installing silyl (B83357) ether protecting groups on alcohols using silyl halides like trimethylsilyl (B98337) chloride. fiveable.me It is also used to facilitate the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino acids and amines, reacting with di-tert-butyl dicarbonate. organic-chemistry.org In these cases, the formation of the triethylammonium salt sequesters the acidic byproduct, enabling high yields of the protected derivative. fiveable.meorganic-chemistry.org

Beyond a simple acid scavenger, the triethylammonium salt itself can play a direct role in the reaction medium. In a notable example, triethylammonium hydrochloride, in conjunction with catalytic amounts of triethylamine, has been shown to effectively catalyze the intramolecular oxa-Michael addition of unsaturated hydroperoxides to synthesize 1,2-dioxane (B1202867) rings, which are core structures in some natural products. acs.org This demonstrates a more active role for the triethylammonium species beyond being a mere byproduct. Furthermore, triethylamine is employed as a catalyst for the synthesis of various heterocyclic compounds, such as annulated uracils, where it facilitates condensation and cyclization steps. researchgate.net

| Reaction Type | Role of N,N-diethylethanamine | Typical Substrates | Resulting Functional Group/Product | Reference |

|---|---|---|---|---|

| Esterification/Amidation | Acid Scavenger | Acyl Chlorides, Alcohols, Amines | Esters, Amides | wikipedia.org |

| Silylation (Protection) | Acid Scavenger | Alcohols, Silyl Halides | Silyl Ethers | fiveable.me |

| Boc-Protection | Base/Catalyst | Amino Acids, Amines | Boc-Carbamates | organic-chemistry.org |

| Cyclization | Catalyst (with HNEt₃Cl) | Unsaturated Hydroperoxides | 1,2-Dioxanes | acs.org |

| Heterocycle Synthesis | Base Catalyst | Aldehydes, Active Methylene (B1212753) Compounds | Annulated Uracils | researchgate.net |

Research on Triethylammonium Based Ionic Liquids: Design and Performance

Synthesis and Purity Assessment of Triethylammonium (B8662869) Ionic Liquids

The generation of triethylammonium-based ionic liquids is primarily achieved through two main synthetic pathways: proton transfer reactions and quaternization. The purity of the resulting products is a critical factor, as impurities can significantly alter their physical and chemical properties. researchgate.net Consequently, rigorous assessment using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is standard practice. researchgate.netresearchgate.net

Proton Transfer Reactions in Ionic Liquid Formation

The most straightforward and common method for synthesizing triethylammonium-based protic ionic liquids is through a direct acid-base neutralization reaction. matec-conferences.orgresearchgate.net This process involves the transfer of a proton (H⁺) from a Brønsted acid to the lone pair of electrons on the nitrogen atom of triethylamine (B128534) (N,N-diethylethanamine). matec-conferences.orgresearchgate.net This reaction is often simple, can be performed with inexpensive reagents like sulfuric acid or carboxylic acids, and frequently results in high yields, with water often being the only by-product. matec-conferences.orgconicet.gov.ar

The extent of proton transfer is a key determinant of the resulting liquid's ionicity. A significant difference in the pKa values of the acid and the amine generally leads to a more complete proton transfer and a more "ionic" liquid. matec-conferences.orgnih.gov For instance, the reaction between triethylamine (pKa ≈ 10.75) and a strong acid like sulfuric acid (pKa ≈ -3) results in a nearly complete proton transfer, forming the triethylammonium hydrogen sulfate (B86663) ([Et₃NH][HSO₄]) salt. matec-conferences.org However, when the acid is weaker, such as acetic acid, an equilibrium between the neutral species and the ionic pair can exist, leading to a liquid that is only partially ionic. acs.orgpolimi.itsciengine.com Computational studies on gas-phase dimers have shown that the protonation of triethylamine is spontaneous with strong organic acids like trifluoroacetate (B77799), methanesulfonate (B1217627), and triflate. polimi.itnih.gov

Spectroscopic methods are crucial for confirming the formation of the triethylammonium cation. In ¹H NMR spectra, the protonation of the amine leads to a downfield shift of the signals corresponding to the protons on the ethyl groups, indicating a change in the electronic environment around the nitrogen atom. matec-conferences.org FT-IR spectroscopy provides further evidence by showing the appearance of N-H stretching vibrations characteristic of the ammonium (B1175870) cation. researchgate.netresearchgate.net

Quaternization Approaches for Tailored Ionic Liquid Synthesis

Quaternization is another key synthetic route, typically used to form quaternary ammonium salts, which are a type of aprotic ionic liquid. While the primary subject, N,N-diethylethanamine;hydron, is a protic cation, quaternization methods are fundamental to the broader field of ammonium-based ILs and can be used to synthesize related structures. This method involves the alkylation of a tertiary amine, such as triethylamine, with an alkylating agent like an alkyl halide. d-nb.inforesearchgate.net This Sₙ2 nucleophilic substitution reaction creates a new carbon-nitrogen bond, resulting in a quaternary ammonium cation with a permanent positive charge. d-nb.info

The synthesis of these ILs is often a two-step process: quaternization followed by anion exchange (metathesis). d-nb.info For example, triethylamine can be reacted with an alkyl halide (e.g., ethyl bromide) to form a tetraalkylammonium halide salt. d-nb.info The halide anion can then be exchanged for a different anion to tailor the IL's properties. d-nb.info This approach allows for the creation of a vast library of ionic liquids with specific characteristics, although it can be more complex and less atom-economical than direct proton transfer. d-nb.info Microwave-assisted synthesis has been explored to reduce the long reaction times often required for quaternization. researchgate.net

Exploration of Triethylammonium Ionic Liquids as Reaction Media and Catalysts

The unique properties of triethylammonium-based ILs, such as low vapor pressure, thermal stability, and tunable acidity, make them highly attractive for use as solvents and catalysts in chemical reactions. ionike.combrazilianjournals.com.brscirp.org Their application often aligns with the principles of green chemistry by replacing hazardous volatile organic compounds (VOCs). conicet.gov.artandfonline.com

Development of Green Chemistry Protocols with Ionic Liquid Systems

Triethylammonium salts have been successfully employed as environmentally benign catalysts and media for a variety of organic transformations. researchgate.netionike.com A prominent example is the Fischer esterification, where ILs like triethylammonium sulfate and triethylammonium dihydrogen phosphate (B84403) act as effective Brønsted acid catalysts. researchgate.netresearchgate.netmdpi.com These reactions often result in excellent yields, and in many cases, the ester product forms a separate phase from the ionic liquid, simplifying product separation and enabling catalyst recycling. researchgate.net

Other applications in green synthesis include:

Multicomponent Reactions: [Et₃NH][HSO₄] has been used as a cost-effective and reusable catalyst for the one-pot synthesis of complex heterocyclic compounds like bis(indolyl)methanes and pyrido[2,3-d]pyrimidines, often under solvent-free conditions. tandfonline.comnih.gov

Acetylation: Triethylammonium acetate (B1210297) (TEAA) serves as an efficient and selective medium and catalyst for the acetylation of alcohols, thiols, and amines, avoiding the need for toxic solvents like chlorinated hydrocarbons. conicet.gov.ar

Condensation Reactions: These ILs catalyze various condensation reactions, offering advantages such as simple work-up procedures, absence of by-products, and catalyst recyclability. researchgate.net

Cross-Coupling Reactions: Triethylammonium-tagged catalyst complexes have been developed for reactions like the Suzuki-Miyaura coupling, allowing for easy recycling of the catalyst-IL phase. rsc.org

The reusability of these ionic liquids is a key feature of their "green" profile. After reaction completion, the product can often be separated by simple decantation or extraction, and the ionic liquid can be recovered and reused in subsequent runs with minimal loss of activity. researchgate.nettandfonline.comnih.gov

| Reaction Type | Ionic Liquid Catalyst | Key Advantages Noted | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Esterification | [Et₃NH][HSO₄] | Excellent yields, phase separation for easy product removal, reusable catalyst. | up to 98% | researchgate.netresearchgate.net |

| Synthesis of Bis(indoyl)methanes | [Et₃NH][HSO₄] | Room temperature, short reaction time (25-60 min), reusable catalyst. | 82-98% | tandfonline.com |

| Synthesis of Pyrido[2,3-d]pyrimidines | [Et₃NH][HSO₄] | Solvent-free, high purity, simple mixing procedure. | 92-94% | nih.gov |

| Acetylation of Alcohols/Amines | [Et₃NH][OAc] | Mild conditions, high selectivity, recyclable solvent/catalyst. | Excellent | conicet.gov.ar |

Characterization of Dual Solvent-Catalyst Functions

A significant advantage of many triethylammonium-based ILs is their ability to function simultaneously as both the reaction solvent and the catalyst. brazilianjournals.com.brresearchgate.netbahonacollege.edu.in This dual role simplifies reaction setups, reduces waste, and can enhance reaction rates and selectivity. The catalytic activity typically stems from the Brønsted acidity of the triethylammonium cation or the combined properties of the cation-anion pair. matec-conferences.orgresearchgate.net

For example, in the synthesis of fused pyridine (B92270) derivatives, [Et₃NH][HSO₄] acts as the reaction medium, dissolving the reactants, while also providing the necessary acidic catalysis to drive the multicomponent reaction forward. nih.gov Similarly, in esterification reactions, these acidic ILs not only catalyze the reaction but also serve as a polar medium that can favorably influence the reaction equilibrium. researchgate.net The development of "task-specific ionic liquids" (TSILs), where a functional group (like a sulfonic acid group) is tethered to the cation or anion, further enhances this dual-functionality, creating highly effective and recyclable solvent-catalyst systems. researchgate.netbahonacollege.edu.in The ability to dissolve a wide range of organic and inorganic materials makes these ILs versatile media, while their inherent ionic nature provides the catalytic function, embodying a key principle of process intensification in green chemistry. ionike.comrsc.org

Investigations into Solvation and Phase Behavior in Triethylammonium Ionic Liquids

The performance of an ionic liquid in any application is fundamentally governed by its physical properties, which are determined by the interactions between its constituent ions and with other molecules. Research into the solvation and phase behavior of triethylammonium-based ILs is crucial for understanding their function and designing new applications. acs.orgresearchgate.netunl.pt

Phase behavior is typically investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netacs.org These methods determine important thermal properties such as glass transition, melting, and decomposition temperatures, which define the liquid range of the IL. researchgate.netbohrium.comacs.org For example, a study of triethylammonium salts with various sulfonic acids characterized their phase transitions and thermal stability, providing a window into their operational temperature limits. researchgate.net

Solvation studies, often using inverse gas chromatography, measure the limiting activity coefficients of various solutes (like alkanes, aromatics, and alcohols) in the IL. acs.orgkpfu.ru This data reveals the IL's capacity to dissolve different substances and its selectivity for separating chemical mixtures. For instance, triethylammonium salts have been found to exhibit higher solubility for hydrocarbons compared to many aprotic ILs. acs.org Specifically, triethylammonium triflate shows a higher selectivity for n-hexane/benzene (B151609) separation than some industrial solvents. kpfu.ru The combination of experimental measurements and computational modeling provides a deeper understanding of the nanoscopic structure of these liquids, such as the formation of polar and non-polar domains, which dictates their macroscopic solvation behavior. acs.orgbahonacollege.edu.in

| Ionic Liquid | Anion | Key Property Investigated | Finding | Reference |

|---|---|---|---|---|

| [Et₃NH][TFA] | Trifluoroacetate | Solvation/Phase Behavior | Shows higher hydrocarbon solubility than many aprotic ILs. | acs.orgkpfu.ru |

| [Et₃NH][TfO] | Triflate | Phase Behavior/Conductivity | Registered the highest electrical conductivity and electrochemical stability window among tested sulfonic acid ILs. | researchgate.net |

| [Et₃NH][MsO] | Methanesulfonate | Hydrogen Bonding | Forms strong hydrogen bonds with the cation, influencing bulk properties. | nih.gov |

| [Et₃NH][HSO₄] | Hydrogen Sulfate | Thermal Stability | Reported to have good thermal stability. | matec-conferences.org |

| [Et₃NH][OAc] | Acetate | Ionicity/Phase Behavior | Exists as a partially ionic system with evidence of phase separation at equimolar synthesis. | acs.orgsciengine.com |

Studies on Ion-Pairing Effects and Proton Mobility in Ionic Liquid Phases

The performance of triethylammonium-based PILs in applications such as electrolytes is critically dependent on the interplay between ion-pairing and proton mobility. The nature of the anion plays a pivotal role in defining these characteristics through the formation of hydrogen bonds with the triethylammonium cation. acs.orgbohrium.com

Computational and experimental studies have demonstrated that a strong hydrogen bond exists between the N-H group of the [TEA]+ cation and the anion. bohrium.comnih.gov The strength of this interaction is highly dependent on the anion's nature. For instance, the hydrogen bond strength and the binding energy of the ion pair have been observed to decrease in the order of trifluoroacetate > methanesulfonate > triflate. nih.govpolimi.it This interaction is predominantly electrostatic and is crucial in the formation of stable ion pairs. bohrium.comnih.gov While these PILs remain highly ionized in the bulk phase, the gas-phase cation-anion binding motif is largely preserved. nih.govpolimi.it

The degree of proton transfer from the acid to the amine determines whether a true PIL or a molecular complex is formed. For strong acids like hydrochloric, nitric, and sulfonic acids, the formation of a salt (PIL) is confirmed. researchgate.netresearchgate.net However, with weaker acids such as acetic and propionic acid, the interaction with triethylamine may lead to the formation of hydrogen-bonded molecular complexes with incomplete proton transfer. researchgate.net

The table below summarizes the interaction energies and hydrogen bond characteristics for different triethylammonium-based ion pairs, as determined by computational methods.

| Anion | Interaction Energy (kcal/mol) | H-Bond Length (Å) | Reference |

| Trifluoroacetate | -125.3 | 1.673 | nih.gov |

| Methanesulfonate | -124.8 | 1.696 | nih.gov |

| Triflate | -121.7 | 1.748 | nih.gov |

Analysis of Nanoheterogeneity and Domain Structures in Triethylammonium Ionic Liquids

A defining feature of many ionic liquids, including those based on triethylammonium, is the presence of nanoheterogeneity. This phenomenon refers to the segregation of the ionic liquid into distinct polar and non-polar domains at the nanoscale. mdpi.comdntb.gov.uabohrium.com This structural organization arises from the amphiphilic nature of the ions, where the charged head groups aggregate to form polar regions, while the non-polar alkyl chains assemble into separate domains.

In the case of alkyltriethylammonium-based ionic liquids, Small-Angle X-ray Scattering (SAXS) experiments have provided clear evidence for the existence of these polar and non-polar domains. mdpi.comdntb.gov.ua The length of the alkyl chains on the cation has a direct influence on this nanostructure. As the alkyl chain length increases, the size of the non-polar domains expands. mdpi.comdntb.gov.ua This structural evolution, in turn, affects the physicochemical properties of the ionic liquid, such as its viscosity, density, and conductivity. mdpi.com

The formation of these domains is a critical factor in the solvation properties of triethylammonium PILs. acs.org The segregation into polar and apolar regions influences how these liquids interact with and dissolve other substances. This nano-segregation has been linked to the solubility of various compounds within the ionic liquid. acs.orgnih.gov For example, the structure of apolar domains has been shown to affect the dissolution of aromatic compounds. hjj-group.com

The table below presents data on the correlation between alkyl chain length and the size of non-polar domains in a series of alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ([TEA-R][TFSI]) ionic liquids.

| Cation Alkyl Chain (R) | Non-polar Domain Size (Å) | Reference |

| Ethyl (C2H5) | 10.2 | dntb.gov.ua |

| Butyl (C4H9) | 12.8 | dntb.gov.ua |

| Hexyl (C6H13) | 15.6 | dntb.gov.ua |

| Octyl (C8H17) | 18.2 | dntb.gov.ua |

| Decyl (C10H21) | 21.0 | dntb.gov.ua |

Self-Assembly Processes in Protic Ionic Liquids

The unique nanostructure of protic ionic liquids, including those based on the triethylammonium cation, makes them interesting media for the self-assembly of amphiphilic molecules like surfactants. nih.govresearchgate.net The ability of a PIL to support the formation of micelles and other lyotropic liquid crystal phases is highly dependent on its inherent liquid nanostructure. nih.gov

Studies have shown that triethylammonium formate (B1220265) (TEAF) can support the formation of micelles from non-ionic surfactants. nih.gov The size and nature of the PIL's non-polar domains are crucial. PILs with smaller non-polar domains, such as TEAF, are effective in promoting micelle formation. nih.gov In contrast, PILs with larger non-polar domains, resulting from longer alkyl chains on the cation, may have excellent surfactant solubility but lack a sufficient "solvophobic effect" to drive the self-assembly process. nih.gov

The self-assembly behavior is a consequence of the intricate balance of interactions within the system, including solvophobic effects and hydrogen bonding. bohrium.comaip.org The formation of these organized structures is not only of fundamental interest but also holds potential for applications in templating, emulsification, and the synthesis of structured materials. researchgate.netaip.org

Supramolecular Chemistry and Host Guest Interactions with Triethylammonium Ions

Complexation with Macrocyclic Host Molecules

The encapsulation of the triethylammonium (B8662869) cation by macrocyclic hosts is a thermodynamically favorable process driven by a combination of non-covalent interactions. The nature and strength of these interactions are highly dependent on the specific host architecture and the surrounding solvent environment.

Interaction with Calixarene (B151959) and Pillararene Frameworks

Calixarenes and pillararenes are prominent classes of macrocyclic hosts known for their ability to form inclusion complexes with a variety of guest molecules. nankai.edu.cnthno.org Their well-defined cavities, composed of aromatic panels, provide an ideal environment for binding cationic guests like the triethylammonium ion.

Calixarenes, with their basket-like shape, can encapsulate the triethylammonium ion within their hydrophobic cavity. thno.orgresearchgate.net The binding is often facilitated by cation-π interactions between the positively charged ammonium (B1175870) group and the electron-rich aromatic surfaces of the calixarene. researchgate.net For instance, studies on monoanionic calix nih.govarenes have shown that the triethylammonium cation can be included in the hydrophobic cavity of one calixarene molecule while being hydrogen-bonded to the phenolic oxygen atom of a neighboring molecule, forming columnar stacks. researchgate.net The presence of functional groups on the calixarene rim can further influence the binding affinity and selectivity. For example, p-sulfonatocalix[n]arenes, with their negatively charged sulfonate groups, can engage in electrostatic interactions with the cationic guest, complementing the hydrophobic and π-stacking interactions within the cavity. nankai.edu.cn

Pillararenes, another class of pillar-shaped macrocycles, also exhibit strong binding towards alkylammonium cations. Their electron-rich cavities are well-suited for establishing cation-π interactions. Research on pillar cdnsciencepub.comarene-based heteroditopic hosts has demonstrated that the introduction of a urea (B33335) group can significantly enhance the binding affinity for n-octyltriethylammonium salts. researchgate.net This enhancement is attributed to the cooperative action of the urea unit, which provides a specific binding site for the counter-anion, and the macrocyclic cavity, which encapsulates the alkylammonium cation. researchgate.net The stability of these complexes is influenced by factors such as the size of the pillararene cavity, the nature of the guest's alkyl substituents, and the type of counter-anion. researchgate.net

| Host | Guest | Key Interactions | Reference |

| Monoanionic Calix nih.govarene | Triethylammonium | Hydrogen Bonding, Cation-π, C-H...π | researchgate.net |

| p-Sulfonatocalix[n]arenes | Triethylammonium | Electrostatic, Hydrophobic, π-stacking | nankai.edu.cn |

| Pillar cdnsciencepub.comarene-based heteroditopic host | n-Octyltriethylammonium | Cation-π, Hydrogen Bonding (with urea group) | researchgate.net |

Binding Dynamics with Cucurbituril (B1219460) Host Systems

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a rigid, pumpkin-shaped molecule with a hydrophobic cavity and two polar carbonyl-fringed portals. researchgate.netnih.gov These features make them exceptional hosts for a variety of cationic and neutral guests in aqueous solutions.

The binding of ammonium cations, including triethylammonium derivatives, to cucurbiturils is a dynamic process. The formation of a 1:1 complex between benzyl (B1604629) triethylammonium and cucurbit nih.govuril (CB nih.gov) has been observed, where both the benzyl unit and the ethyl groups are encapsulated within the CB nih.gov cavity. acs.org The binding process is often characterized by fast exchange on the NMR timescale. acs.org The kinetics and thermodynamics of complexation are influenced by factors such as salt concentration and the size of the cation. nih.gov For instance, increasing salt concentration can decrease the binding constants and ingression rate constants due to competitive binding of metal cations with the carbonyl portals of the cucurbituril. nih.gov

Studies using spin probes have provided insights into the dynamical structure of cucurbituril host-guest complexes. The mobility of the guest within the host cavity and its accessibility to the surrounding solvent can be investigated using techniques like electron spin resonance (ESR) spectroscopy. nih.govacs.org These studies reveal information about the location of the guest within the host and the polarity of the microenvironment inside the cavity. nih.govacs.org

Characterization of Non-Covalent Interactions in Host-Guest Assemblies

The stability and specificity of host-guest complexes involving the triethylammonium ion are governed by a delicate balance of multiple non-covalent interactions. nih.govresearchgate.net Understanding these interactions is crucial for the rational design of supramolecular systems with desired properties. nih.govresearchgate.net

Hydrogen Bonding Contributions to Complex Stability

Hydrogen bonding plays a significant role in the formation and stabilization of triethylammonium complexes. cdnsciencepub.comrsc.orgrsc.org In the solid state, the triethylammonium cation can form strong hydrogen bonds with anions or with functional groups on the host molecule. researchgate.netcdnsciencepub.com For example, in complexes with monoanionic calix nih.govarene, the ammonium proton (N⁺-H) forms a hydrogen bond with a phenolate (B1203915) oxygen atom of the host. researchgate.net

Infrared spectroscopy is a powerful tool for studying hydrogen bonding in triethylammonium salts. cdnsciencepub.comrsc.orgrsc.org The frequency of the ν(N⁺-H) stretching vibration is sensitive to the strength of the hydrogen bond; lower frequencies indicate stronger hydrogen bonds. cdnsciencepub.com Studies have shown that the strength of the hydrogen bond in triethylammonium ion pairs (Et₃N⁺H···A⁻) can be modulated by the nature of the anion (A⁻). rsc.org The energies of these hydrogen bonds have been estimated using spectral methods. rsc.org Furthermore, the phenomenon of cooperative hydrogen bonding has been observed in complexes of triethylamine (B128534) with alcohol clusters, where the hydrogen bonds are stronger than in binary complexes. scispace.com

Cation-π and C-H...π Interactions in Supramolecular Recognition

Cation-π interactions are a major driving force in the recognition of cationic guests by aromatic hosts. nih.govacs.orgtaylorfrancis.com This interaction involves the electrostatic attraction between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. taylorfrancis.com In the context of triethylammonium complexes with calixarenes and pillararenes, the positively charged nitrogen center interacts favorably with the aromatic cavities of these hosts. researchgate.netresearchgate.net

The strength of the cation-π interaction is influenced by the electronic properties of the aromatic host and the nature of the cation. nih.gov While the fundamental interaction is strong in the gas phase, its energetic contribution in aqueous media is modulated by solvation effects. nih.govacs.org

| Interaction Type | Description | Example System | Reference |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Triethylammonium with monoanionic calix nih.govarene | researchgate.net |

| Cation-π Interaction | The non-covalent molecular interaction between a cation and a π-system. | Triethylammonium with the aromatic cavity of calixarenes and pillararenes. | researchgate.netresearchgate.net |

| C-H...π Interaction | A weak molecular force between a soft acid (C-H group) and a soft base (π-system of an aromatic ring). | Ethyl groups of triethylammonium with the aromatic surfaces of calixarenes. | researchgate.netnankai.edu.cn |

Academic Studies on Charge Transfer Complexation Involving Triethylammonium Ions

Formation and Spectroscopic Signatures of Triethylammonium (B8662869) Charge-Transfer Complexes.acs.orgnih.govijcce.ac.irresearchgate.net

The formation of charge-transfer (CT) complexes involving the triethylammonium ion [(CH₃CH₂)₃NH⁺] arises from the interaction between an electron donor and an electron acceptor. In this context, the triethylammonium cation can be part of a larger complex where charge transfer occurs between other constituent molecules. A notable example is the triethylammonium bis-7,7,8,8-tetracyanoquinodimethane [TEA(TCNQ)₂] complex. acs.orgnih.gov In this and similar complexes, the transfer of an electron from a donor to an acceptor molecule leads to the formation of the complex, a process that can be influenced by factors such as the ionization potential of the donor and the electron affinity of the acceptor. ijcce.ac.ir

The spectroscopic signatures of these complexes are key to their identification and characterization. UV-Visible spectroscopy is a primary tool used to detect the formation of CT complexes, which are often characterized by the appearance of new, broad absorption bands that are not present in the spectra of the individual donor or acceptor molecules. ijcce.ac.ir For instance, the interaction between electron donors and acceptors can lead to the formation of a charge-transfer band, and the intensity of this band can change over time, indicating the transformation of an initially formed outer complex into an inner electron donor-acceptor (EDA) complex. ijcce.ac.ir

In the case of organometallic compounds involving triethylammonium, such as europium tetrakis(dibenzoylmethide) triethylammonium (EuD₄TEA), the electronic transitions are often delocalized due to strong covalent bonding. researchgate.net While the typical classification of electronic transitions (e.g., metal-centered, charge transfer) may not always be strictly applicable, these complexes frequently exhibit charge-transfer absorptions. researchgate.net The study of these spectroscopic features provides insight into the electronic structure and the nature of the interactions within the complex.

Investigation of Electronic Properties in Charge-Transfer Systems.acs.orgnih.govrsc.org

The electronic properties of charge-transfer systems containing triethylammonium ions are a subject of significant academic interest, particularly in the context of organic-based materials for electronic applications. rsc.org These materials often exhibit unique electrical and magnetic properties stemming from the charge transfer between molecular components. rsc.org

Analysis of Semiconducting Behavior.rsc.orgoup.comrsc.orgnih.gov

Charge-transfer complexes, including those with triethylammonium ions, are often investigated for their semiconducting properties. nih.gov The electrical conductivity in these materials is a direct consequence of the charge transfer between the electron donor and acceptor molecules. oup.com In an ideal scenario for creating a p-type doped organic semiconductor, there would be a complete transfer of charge from the semiconductor to the dopant molecule. rsc.org However, many systems, form charge-transfer complexes characterized by fractional charge transfer and strong orbital hybridization. rsc.org This fractional charge transfer is generally less efficient for generating free charge carriers. rsc.org